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molecular formula C6H3F2NO B8589499 2-Pyridinecarboxaldehyde, 3,4-difluoro- CAS No. 1239351-97-3

2-Pyridinecarboxaldehyde, 3,4-difluoro-

Cat. No. B8589499
M. Wt: 143.09 g/mol
InChI Key: MODCKWZVKBXDPO-UHFFFAOYSA-N
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Patent
US09334265B2

Procedure details

Intermediate 5 (142 mg, 0.992 mmol) was dissolved in ethanol (5 mL) under N2(g) atmosphere. Sodium borohydride (ALDRICH, 113 mg, 2.98 mmol) was added and mixture of reaction was stirred for 1 hour. Crude of reaction was partitioned between DCM (15 mL) and distilled water (15 mL). Aqueous layer was extracted with DCM (2×15 mL). Organic layers were dried over MgSO4(anh), filtered and concentrated to yield title compound (3,4-difluoro-2-pyridinyl)methanol (140 mg, 0.965 mmol, 97% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm: 8.37-8.40 (m, 1H), 7.50-7.55 (m, 1H), 5.45 (t, 1H), 4.61-4.63 (m, 2H). [ES+MS] m/z 146 (MH+).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[CH:6][C:7]=1[F:8].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
142 mg
Type
reactant
Smiles
FC=1C(=NC=CC1F)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixture of reaction
CUSTOM
Type
CUSTOM
Details
Crude of reaction
CUSTOM
Type
CUSTOM
Details
was partitioned between DCM (15 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with DCM (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over MgSO4(anh)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=NC=CC1F)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.965 mmol
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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